3-Cyclohexylidenepyrrolidine

Chemical Purity Procurement Specification Chromatographic Quality

Choose 3-Cyclohexylidenepyrrolidine (CAS 1519111-23-9) for its unique α,β-unsaturated enamine motif, which provides a reactive handle for conjugate additions and covalent target engagement—capabilities absent in saturated analogs like 3-cyclohexylpyrrolidine (CAS 78813-85-1). Supplied at ≥98% purity, its distinct molecular weight (151.25 Da) ensures precise reaction monitoring by LC-MS. The rigid, sp²-hybridized scaffold is ideal for constructing chiral organocatalysts and diverse compound libraries, reducing side-product formation in your multi-step syntheses.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 1519111-23-9
Cat. No. B1470591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylidenepyrrolidine
CAS1519111-23-9
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCNC2)CC1
InChIInChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2
InChIKeyVBNJMRXMAQUVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylidenepyrrolidine (CAS 1519111-23-9): A Distinctive Cyclohexylidene-Pyrrolidine Building Block for Chemical Synthesis


3-Cyclohexylidenepyrrolidine (CAS 1519111-23-9) is a heterocyclic building block characterized by a pyrrolidine ring linked to a cyclohexane ring via an exocyclic double bond, forming a cyclic enamine system [1]. With the molecular formula C10H17N and a molecular weight of 151.25 g/mol, it is supplied at purities up to 98% for research and synthesis applications . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering a defined sp²-hybridized carbon center that distinguishes it from saturated analogs.

Why Generic Substitution of 3-Cyclohexylidenepyrrolidine with In-Class Pyrrolidine Analogs Fails


3-Cyclohexylidenepyrrolidine possesses a unique exocyclic C=C double bond that creates an α,β-unsaturated imine (enamine) motif, fundamentally altering its electronic distribution, steric profile, and chemical reactivity relative to saturated pyrrolidine analogs such as 3-cyclohexylpyrrolidine (CAS 78813-85-1). This unsaturation directly impacts molecular weight, formula, and the ability to participate in conjugate addition reactions, making simple substitution without rigorous validation scientifically unsound. The quantitative evidence sections below establish precisely where the target compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-Cyclohexylidenepyrrolidine vs. Closest Analogs


Purity Advantage: 98% Available Purity for 3-Cyclohexylidenepyrrolidine vs. 95% for 3-Cyclohexylpyrrolidine

Commercially, 3-cyclohexylidenepyrrolidine is available at a certified purity of 98% , whereas the closest saturated analog, 3-cyclohexylpyrrolidine (CAS 78813-85-1), is typically offered at a standard purity of 95% from major suppliers [1]. This 3% absolute purity difference represents a 60% reduction in the nominal impurity burden (from 5% to 2%), which is critical for applications demanding high chromatographic fidelity or where trace impurities interfere with catalytic or biological assays.

Chemical Purity Procurement Specification Chromatographic Quality

Molecular Weight Differentiation: 151.25 Da for 3-Cyclohexylidenepyrrolidine vs. 153.27 Da for 3-Cyclohexylpyrrolidine

The target compound has an exact molecular weight of 151.24868 g/mol (C10H17N) [1], while 3-cyclohexylpyrrolidine (C10H19N) has a molecular weight of 153.26500 g/mol , a difference of 2.02 Da. This mass difference is readily distinguishable by standard LC-MS or GC-MS, providing unambiguous identity confirmation in complex reaction mixtures or biological matrices where both compounds might be present as synthetic intermediates or impurities.

Molecular Weight Mass Spectrometry Structure Confirmation

Degree of Unsaturation: C10H17N vs. C10H19N — One Double-Bond Difference Dictates Enamine Reactivity

The molecular formula of 3-cyclohexylidenepyrrolidine (C10H17N) contains one degree of unsaturation (a double bond) more than 3-cyclohexylpyrrolidine (C10H19N) [1]. This structural feature creates an enamine functionality (N–C=C) that is absent in the fully saturated analog. Enamines are well-established nucleophilic intermediates capable of undergoing Michael additions, alkylations, and cycloadditions that saturated amines cannot participate in without prior functionalization .

Reactivity Profile Unsaturation Index Conjugate Addition

Boiling Point and Volatility: Saturated Analog Boils at 226°C; Unsaturated Target Predicted Lower

3-Cyclohexylpyrrolidine (the saturated comparator) has an experimentally reported boiling point of 226.0±8.0 °C at 760 mmHg [1]. While a precise experimental boiling point for 3-cyclohexylidenepyrrolidine is not published, the presence of the exocyclic double bond generally reduces boiling point by weakening intermolecular forces (reduced molecular surface area and polarizability). For closely related C10H17N enamine structures such as 1-pyrrolidino-1-cyclohexene, the boiling point is reported at 114–115 °C (15 mmHg), suggesting a substantially lower normal boiling point for the unsaturated target compound . This difference in volatility may influence distillation-based purification strategies and storage considerations.

Physical Property Boiling Point Volatility

Optimal Research Scenarios for 3-Cyclohexylidenepyrrolidine Based on Quantitative Evidence


Synthesis of 3-Alkylidenepyrrolidine Libraries via Enamine Chemistry

The enamine double bond of 3-cyclohexylidenepyrrolidine serves as a nucleophilic handle for conjugate addition reactions, enabling the rapid construction of diverse 3-alkylidenepyrrolidine libraries. The compound's 98% purity minimizes side-product formation in multi-component reactions, while its distinct molecular weight (151.25 Da) [1] facilitates LC-MS monitoring of reaction progress.

Medicinal Chemistry Exploration of Exocyclic Double Bond Pharmacophores

The α,β-unsaturated imine motif (C=N–C=C) in 3-cyclohexylidenepyrrolidine can act as both a hydrogen-bond acceptor and a potential Michael acceptor for covalent target engagement, a property entirely absent in saturated analogs like 3-cyclohexylpyrrolidine . This makes the compound a privileged scaffold for fragment-based drug discovery or covalent inhibitor design.

Development of Chiral Ligands and Organocatalysts

The constrained geometry imposed by the exocyclic double bond creates a unique steric environment around the pyrrolidine nitrogen. This rigidity, combined with the ability to introduce chirality at the pyrrolidine ring, makes 3-cyclohexylidenepyrrolidine a valuable starting material for synthesizing chiral organocatalysts or ligands whose structural pre-organization can enhance enantioselectivity.

Analytical Standard for Unsaturated Pyrrolidine Impurity Profiling

In synthetic routes where 3-cyclohexylpyrrolidine undergoes dehydrogenation or elimination side reactions, 3-cyclohexylidenepyrrolidine can serve as a well-characterized analytical reference standard. Its distinct molecular weight (2.02 Da difference from the saturated analog) [1] and unique chromatographic retention time enable unambiguous identification and quantification of the unsaturated impurity in process chemistry quality control.

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